Enhanced Lipophilicity and Predicted Membrane Permeability Versus Emodin
The 6,8-di-O-methylation confers a significant increase in compound lipophilicity, a key determinant of passive membrane permeability. Emodin 6,8-dimethyl ether exhibits an experimental logP of 4.34 , compared to emodin's logP of 3.59 (est.) [1]. This 0.75 log unit increase corresponds to an approximately 5.6-fold greater partition coefficient into a hydrophobic phase, predicting superior penetration of lipid bilayers. The calculated logD at pH 7.4 for the dimethyl ether is 3.23, indicating a favorable balance of lipophilicity and solubility for cellular assays .
| Evidence Dimension | Lipophilicity (Octanol-Water Partition Coefficient) |
|---|---|
| Target Compound Data | ACD/LogP: 4.34; ACD/LogD (pH 7.4): 3.23 |
| Comparator Or Baseline | Emodin: estimated LogP 3.59 (SIELC Technologies) / 3.64 (ChemicalBook) |
| Quantified Difference | Target logP is 0.70–0.75 units higher, representing a greater than 5-fold increase in lipophilicity. |
| Conditions | Predicted ACD/Labs Percepta Platform (Version 14.00) and other sources. |
Why This Matters
For cell-based assays and in vivo models, enhanced lipophilicity is critical for overcoming biological barriers, making this compound a preferred choice when intracellular target engagement is required but the parent compound is insufficiently permeable.
- [1] SIELC Technologies. (2018). Emodin Compound Data Sheet. LogP: 3.59. https://sielc.com/emodin. View Source
